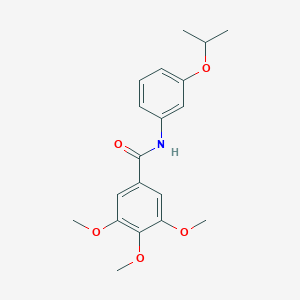![molecular formula C21H25NO4 B268307 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268307.png)
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a treatment for Alzheimer's disease and cancer. In the field of agriculture, it has been studied for its potential use as a herbicide. In the field of materials science, it has been studied for its potential use in the synthesis of new materials.
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its low toxicity profile. This makes it a safer alternative to other compounds that may have similar effects. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to further study its potential use as a treatment for Alzheimer's disease and cancer. Another direction is to study its potential use as a herbicide in agriculture. Additionally, further research could be done to fully understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a promising compound with potential applications in various fields. Its low toxicity profile and potential anti-inflammatory, analgesic, and cognitive-enhancing effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps. Firstly, 2,3-dimethylphenol is reacted with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetamide. This is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Eigenschaften
Produktname |
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
|---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H25NO4/c1-15-5-3-7-20(16(15)2)26-14-21(23)22-17-8-10-18(11-9-17)25-13-19-6-4-12-24-19/h3,5,7-11,19H,4,6,12-14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
KTZCUPCOITWFAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)



![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)